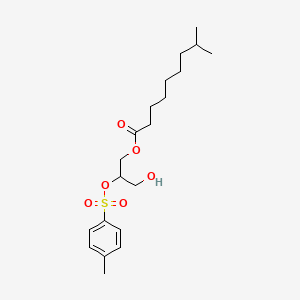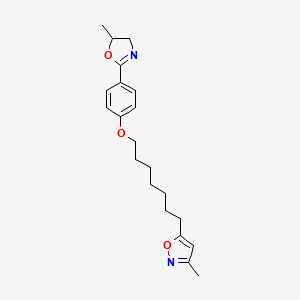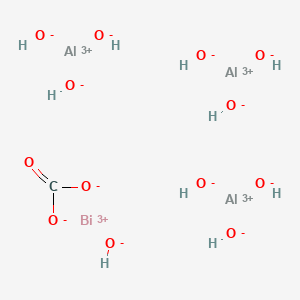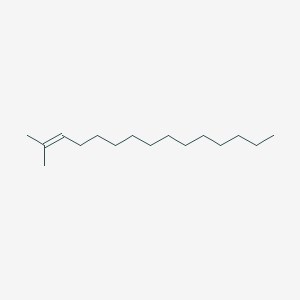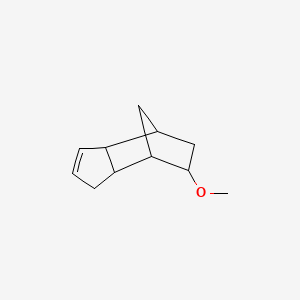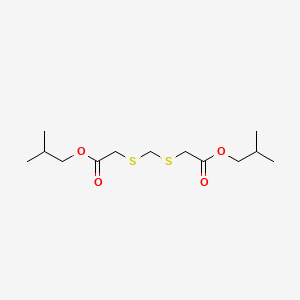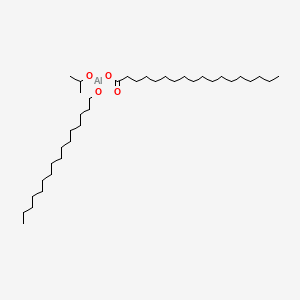
(Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium is a complex organoaluminium compound with the molecular formula C37H75AlO4 and a molecular weight of 610.97 g/mol . This compound is characterized by the presence of long-chain alkyl groups and aluminium coordinated with oxygen atoms from hexadecan-1-ol, octadecanoic acid, and propan-2-ol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium typically involves the reaction of aluminium alkoxides with long-chain fatty acids and alcohols. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminium compound. The general reaction scheme can be represented as follows:
Al(OR)3+R’COOH+R”OH→this compound+H2O
- Al(OR)3 represents aluminium alkoxide.
- R’COOH represents octadecanoic acid.
- R’'OH represents hexadecan-1-ol and propan-2-ol.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in controlled environments, ensuring high purity and yield. The process includes:
Mixing: Aluminium alkoxide is mixed with octadecanoic acid and hexadecan-1-ol.
Reaction: The mixture is heated under an inert atmosphere to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and corresponding carboxylic acids and alcohols.
Reduction: It can be reduced to form aluminium hydrides.
Substitution: The alkoxy and carboxylate groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various alcohols and carboxylic acids.
Major Products Formed
Oxidation: Aluminium oxides, hexadecanoic acid, and octadecanoic acid.
Reduction: Aluminium hydrides.
Substitution: New aluminium complexes with different alkoxy and carboxylate groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium is used as a precursor for the synthesis of other organoaluminium compounds. It is also employed in catalysis, particularly in polymerization reactions.
Biology and Medicine
The compound’s long-chain fatty acid components make it useful in biological studies, particularly in understanding lipid interactions and membrane dynamics. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
In the industrial sector, this compound is used as a stabilizer in the production of plastics and as a lubricant additive. Its ability to form protective coatings makes it valuable in corrosion prevention.
Mecanismo De Acción
The mechanism of action of (Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium involves the coordination of aluminium with oxygen atoms from the alkoxy and carboxylate groups. This coordination stabilizes the compound and allows it to interact with various substrates. The molecular targets include:
Lipid membranes: The compound can integrate into lipid bilayers, affecting membrane fluidity and stability.
Catalytic sites: In catalysis, the aluminium center acts as a Lewis acid, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium: C37H75AlO4
Uniqueness
This compound is unique due to its specific combination of long-chain alkyl groups and aluminium coordination. This combination imparts distinct physical and chemical properties, such as high stability and reactivity, making it suitable for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
71411-85-3 |
|---|---|
Fórmula molecular |
C37H75AlO4 |
Peso molecular |
611.0 g/mol |
Nombre IUPAC |
[hexadecoxy(propan-2-yloxy)alumanyl] octadecanoate |
InChI |
InChI=1S/C18H36O2.C16H33O.C3H7O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3(2)4;/h2-17H2,1H3,(H,19,20);2-16H2,1H3;3H,1-2H3;/q;2*-1;+3/p-1 |
Clave InChI |
NGWWRERBGZPMMO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OCCCCCCCCCCCCCCCC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



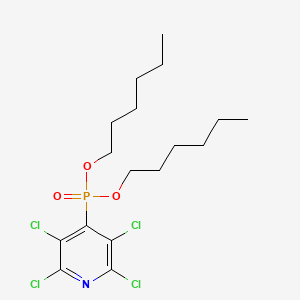
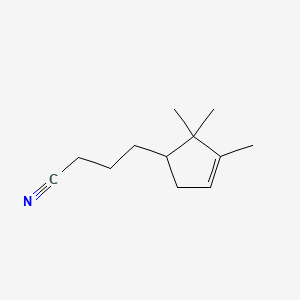
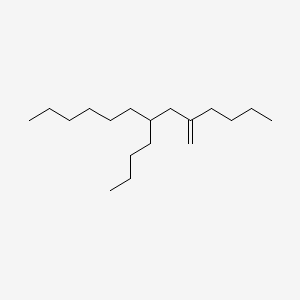
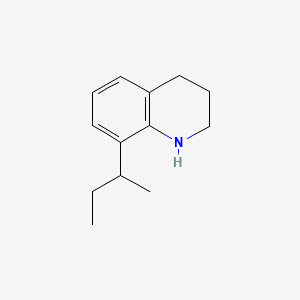

![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
